2-(Morpholinomethyl)acrylic acid

Isoelectric Focusing Immobilized pH Gradients Zwitterionic Buffers

Researchers requiring precise pH control in polymer matrices face a gap: unsubstituted acrylic acid lacks the buffering capacity and bioactivity needed for IPG gels or enzyme assays. 2-(Morpholinomethyl)acrylic acid (CAS 4432-44-4) directly solves this with a quantifiable pK2 of 7.59 ± 0.03, enabling high-resolution protein separation. Its morpholine pharmacophore also provides acetylcholinesterase inhibition (IC50 15.7 µM), making it a reference tool for SAR studies. - Enables IPG formulations with buffering centered at physiological pH ~7.6 - Functions as a copolymerizable zwitterionic monomer for smart coatings - Sourced at ≥97% purity (mode across major suppliers) to ensure batch-to-batch reproducibility

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 4432-44-4
Cat. No. B1279365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholinomethyl)acrylic acid
CAS4432-44-4
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC=C(CN1CCOCC1)C(=O)O
InChIInChI=1S/C8H13NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h1-6H2,(H,10,11)
InChIKeyIGZSSKAOSOCVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholinomethyl)acrylic Acid Overview


2-(Morpholinomethyl)acrylic acid (CAS 4432-44-4), also known as 2-morpholin-4-ylmethyl-acrylic acid, is a substituted acrylic acid derivative bearing a morpholine ring . This white to off-white solid (melting point 113.5–116.5 °C) is commercially available with purities typically ≥ 95% and serves as a versatile building block in both polymer chemistry and biochemical studies . The compound's bifunctional nature—combining a polymerizable acrylic acid moiety with a morpholine group—confers distinct physicochemical properties compared to unsubstituted acrylic acid, including enhanced hydrophilicity, specific buffering capacity, and potential for enzyme interactions [1].

Irreplaceability of 2-(Morpholinomethyl)acrylic Acid


Generic substitution of 2-(Morpholinomethyl)acrylic acid with unsubstituted acrylic acid or other simple acrylic monomers is scientifically invalid due to the morpholinomethyl group's profound influence on pKa, polymer properties, and biological activity. The morpholine moiety introduces a tertiary amine, enabling pH-responsive behavior and buffering capacity not found in acrylic acid [1]. Direct comparative studies show that 2-(Morpholinomethyl)acrylic acid exhibits a second dissociation constant (pK2) of 7.59 ± 0.03, distinctly different from other zwitterionic acrylic acid derivatives (e.g., pK2 ~8.6–9.6) [2]. Furthermore, the compound demonstrates measurable enzyme inhibition (IC50 15.7 µM against acetylcholinesterase), a property absent in unfunctionalized acrylic acid [3]. These quantitative differentiations mandate precise compound selection for applications requiring specific pH buffering, controlled polymer properties, or targeted biochemical interactions.

2-(Morpholinomethyl)acrylic Acid: Differentiation Evidence


Distinct pK2 Buffering Capacity

2-(Morpholinomethyl)acrylic acid (2-(4-morpholinomethyl)propenoic acid) possesses a precisely characterized second dissociation constant (pK2) of 7.59 ± 0.03 at 23 °C [1]. This value is significantly lower than those of structurally related zwitterionic acrylic acid buffers, such as 2-[bis(2-hydroxyethyl)aminomethyl]propenoic acid (pK2 ~8.6), 2-[bis(2-hydroxypropyl)aminomethyl]propenoic acid (pK2 ~8.7), 2-[N-(2-hydroxyethyl)-N-methylaminomethyl]propenoic acid (pK2 9.22 ± 0.08), and 2-[N-ethyl-N-(2-hydroxyethyl)aminomethyl]propenoic acid (pK2 ~9.6) [1]. Unsubstituted acrylic acid, lacking the morpholine group, exhibits a single pKa of ~4.25, offering no buffering capacity in the neutral to alkaline range [2]. The distinct pK2 of 2-(Morpholinomethyl)acrylic acid enables targeted immobilization in pH gradients for the resolution of proteins such as horse heart myoglobin [1].

Isoelectric Focusing Immobilized pH Gradients Zwitterionic Buffers

Acetylcholinesterase Inhibition Activity

2-(Morpholinomethyl)acrylic acid demonstrates quantifiable inhibition of rat acetylcholinesterase, with a reported IC50 value of 1.57 × 10^4 nM (15.7 µM) at pH 7.4 and 37 °C [1]. This inhibitory activity is attributed to the morpholine moiety's interaction with the enzyme's active site . By contrast, unsubstituted acrylic acid exhibits no reported acetylcholinesterase inhibition at comparable concentrations [2]. While direct IC50 data for the piperidine analog (2-(piperidinomethyl)acrylic acid) or pyrrolidine analog (2-(pyrrolidinomethyl)acrylic acid) are not available in the same assay system, the presence of the morpholine oxygen atom is hypothesized to influence binding affinity and selectivity .

Enzyme Inhibition Acetylcholinesterase Biochemical Tool Compound

Enhanced Thermal Stability in Polymers

Incorporation of 2-(Morpholinomethyl)acrylic acid into polyacrylate formulations is reported to elevate thermal stability from a baseline of 150 °C to 180 °C . This 30 °C improvement is attributed to the morpholine ring's contribution to polymer chain rigidity and intermolecular interactions. While direct comparative data for piperidine or pyrrolidine analogs are not available in the same study, the morpholine oxygen is expected to confer distinct thermal behavior compared to the all-carbon piperidine ring or the smaller pyrrolidine ring . Unsubstituted acrylic acid-based polymers typically exhibit lower thermal stability due to the absence of heteroatom-containing pendant groups [1]. Note: The primary data source is a vendor technical summary; peer-reviewed confirmation is recommended for critical applications.

Polymer Chemistry Thermal Stability Coatings and Adhesives

Consistent Purity and Physical Properties

2-(Morpholinomethyl)acrylic acid is commercially supplied with high purity (≥ 95% by BOC Sciences; ≥ 97% by NMR from Chem-Impex; 97% from Fluorochem) and a consistent melting point range (113.5–116.5 °C from Chem-Impex; 118.5 °C from Fluorochem) . In comparison, the piperidine analog (2-(piperidinomethyl)acrylic acid) and pyrrolidine analog (2-(pyrrolidinomethyl)acrylic acid) are less commonly available, with fewer suppliers and less standardized purity specifications (e.g., 95% for piperidine analog) . The well-defined physical properties and broad commercial availability reduce batch-to-batch variability and simplify procurement for reproducible research.

Chemical Procurement Quality Control Reproducibility

2-(Morpholinomethyl)acrylic Acid Applications


Immobilized pH Gradient (IPG) Strips

Utilize 2-(Morpholinomethyl)acrylic acid as a copolymerizable zwitterionic buffer to generate IPGs with buffering capacity centered at pH ~7.6 [1]. Its pK2 of 7.59 ± 0.03 enables precise pH control in the neutral range, facilitating high-resolution separation of proteins such as myoglobin [1]. This application is not feasible with unsubstituted acrylic acid (pKa ~4.25) or other acrylic acid buffers with higher pK2 values [2].

Acetylcholinesterase Inhibitor Screening

Employ 2-(Morpholinomethyl)acrylic acid as a reference inhibitor in acetylcholinesterase assays, given its measured IC50 of 15.7 µM [3]. The compound's morpholine ring provides a defined pharmacophore for structure-activity relationship (SAR) studies, distinguishing it from non-inhibitory acrylic acid .

Specialty Polymer Coatings with Thermal Stability

Incorporate 2-(Morpholinomethyl)acrylic acid as a co-monomer in polyacrylate formulations to potentially improve thermal resistance (reported +30 °C increase to 180 °C) . The morpholine group also introduces pH-responsive behavior, which can be exploited in smart coatings or adhesives [4]. Note that independent verification of thermal enhancement is advised.

Reliable Procurement for GLP/GMP R&D

Source 2-(Morpholinomethyl)acrylic acid from multiple reputable vendors offering high purity (≥95–97%) and consistent melting point (113.5–118.5 °C) to ensure batch-to-batch reproducibility . The compound's broad commercial availability and defined specifications simplify supply chain management compared to less accessible piperidine or pyrrolidine analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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